molecular formula C25H23Cl3N6O3 B4315286 N-(4-(5-CHLORO-2-METHOXYANILINO)-6-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE

N-(4-(5-CHLORO-2-METHOXYANILINO)-6-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE

Cat. No.: B4315286
M. Wt: 561.8 g/mol
InChI Key: SRJJSEVTDHFMBQ-UHFFFAOYSA-N
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Description

N’-(5-chloro-2-methoxyphenyl)-6-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-N,N-diethyl-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methoxyphenyl)-6-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-N,N-diethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions is crucial to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-methoxyphenyl)-6-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-N,N-diethyl-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with increased hydrogen content.

Scientific Research Applications

N’-(5-chloro-2-methoxyphenyl)-6-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-N,N-diethyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-6-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-N,N-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-(5-chloro-2-methoxyphenyl)-6-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-N,N-diethyl-1,3,5-triazine-2,4-diamine include:

Properties

IUPAC Name

4-N-(5-chloro-2-methoxyphenyl)-6-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl3N6O3/c1-4-34(5-2)24-31-23(30-20-13-15(26)6-11-21(20)35-3)32-25(33-24)37-18-9-7-17(8-10-18)36-22-19(28)12-16(27)14-29-22/h6-14H,4-5H2,1-3H3,(H,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJJSEVTDHFMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)Cl)OC)OC3=CC=C(C=C3)OC4=C(C=C(C=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-(5-CHLORO-2-METHOXYANILINO)-6-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE
Reactant of Route 2
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N-(4-(5-CHLORO-2-METHOXYANILINO)-6-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE
Reactant of Route 3
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N-(4-(5-CHLORO-2-METHOXYANILINO)-6-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE
Reactant of Route 4
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N-(4-(5-CHLORO-2-METHOXYANILINO)-6-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE
Reactant of Route 5
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N-(4-(5-CHLORO-2-METHOXYANILINO)-6-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE
Reactant of Route 6
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N-(4-(5-CHLORO-2-METHOXYANILINO)-6-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE

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